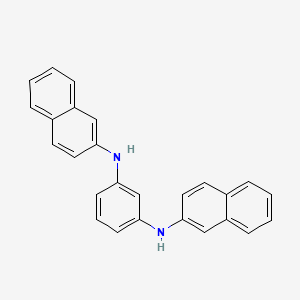

N,N'-Bis(2-naphthyl)-m-phenylenediamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

5862-75-9 |

|---|---|

Molecular Formula |

C26H20N2 |

Molecular Weight |

360.4 g/mol |

IUPAC Name |

1-N,3-N-dinaphthalen-2-ylbenzene-1,3-diamine |

InChI |

InChI=1S/C26H20N2/c1-3-8-21-16-25(14-12-19(21)6-1)27-23-10-5-11-24(18-23)28-26-15-13-20-7-2-4-9-22(20)17-26/h1-18,27-28H |

InChI Key |

AJOAZEMNFCIPMQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)NC3=CC(=CC=C3)NC4=CC5=CC=CC=C5C=C4 |

Origin of Product |

United States |

Foundational & Exploratory

chemical structure of N,N'-Bis(2-naphthyl)-m-phenylenediamine

In-Depth Technical Guide: N,N'-Bis(2-naphthyl)-m-phenylenediamine

CAS Registry Number: 5862-75-9 Molecular Formula: C₂₆H₂₀N₂ Molecular Weight: 360.46 g/mol Synonyms: 1,3-Bis(2-naphthylamino)benzene; N,N'-Di-2-naphthalenyl-1,3-benzenediamine.

Executive Summary & Strategic Context

This compound is a specialized aromatic diamine distinct from its widely used para-isomer (a common rubber antioxidant). Its meta-substitution pattern disrupts the conjugation across the central benzene ring, imparting unique optoelectronic properties—specifically, a higher triplet energy level compared to the para-analog.

For drug development professionals , this molecule represents a critical case study in impurity profiling and scaffold functionalization . Aromatic amines are frequent genotoxic impurities (GTIs) in pharmaceutical synthesis. Understanding the synthesis, stability, and detection of this specific isomer is essential when using naphthyl- or phenylenediamine-based starting materials, as cross-contamination between meta and para isomers can alter toxicological profiles and regulatory compliance.

For materials scientists , it serves as a Hole Transport Material (HTM) in organic light-emitting diodes (OLEDs), where high purity (>99.9%) is non-negotiable to prevent device degradation.

Structural Analysis & Electronic Properties

The molecule consists of a central benzene ring substituted at the 1 and 3 positions with secondary amine groups, each bearing a 2-naphthyl moiety.

| Feature | Technical Implication |

| Meta-Substitution | Breaks the conjugation pathway between the two nitrogen centers. Unlike the para-isomer, which allows through-conjugation (quinoidal form), the meta-isomer maintains discrete amine character, raising the triplet energy ( |

| Naphthyl Groups | Provide steric bulk and thermal stability (high |

| Secondary Amines | Active sites for oxidative degradation. In biological systems, these are metabolic handles for N-hydroxylation (a toxophore mechanism). |

Visualizing the Conjugation Break

The following diagram illustrates the structural connectivity and the interruption of conjugation (red cross) characteristic of the meta-isomer, contrasted with the continuous flow in para-systems.

Synthesis Protocol: Palladium-Catalyzed Amination

While the para-isomer is synthesized industrially via acid-catalyzed condensation (Bucherer reaction), the meta-isomer requires Buchwald-Hartwig Cross-Coupling to achieve the high purity required for research and electronic applications. The acid route often leads to oligomerization in meta-systems due to the activating nature of the first amine group.

Reaction Scheme

Step-by-Step Methodology

Reagents:

-

m-Phenylenediamine (1.0 eq, 10 mmol)

-

2-Bromonaphthalene (2.2 eq, 22 mmol)

-

Tris(dibenzylideneacetone)dipalladium(0) [

] (2 mol%) -

BINAP (racemic or S-isomer) (4 mol%)

-

Sodium tert-butoxide (

) (3.0 eq) -

Solvent: Anhydrous Toluene (0.1 M concentration)

Protocol:

-

Inert Atmosphere Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.

-

Catalyst Pre-complexation: Charge the flask with

and BINAP. Add anhydrous toluene (20 mL) and stir at room temperature for 15 minutes to form the active catalytic species (solution turns from dark purple to orange/brown). -

Substrate Addition: Add m-phenylenediamine, 2-bromonaphthalene, and

to the flask. -

Reaction: Heat the mixture to 110°C (reflux) under nitrogen for 12–18 hours. Monitor conversion by TLC (Hexane:Ethyl Acetate 8:1) or HPLC.[1]

-

Work-up: Cool to room temperature. Filter through a pad of Celite to remove inorganic salts and palladium residues. Wash the pad with dichloromethane.[2]

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Gradient: Hexane

5% EtOAc/Hexane). -

Final Polish (Optional for OLED/Std): Recrystallize from Toluene/Ethanol or sublime under high vacuum (

Torr, 200°C).

Why This Method?

-

Selectivity: Avoids the formation of tri-substituted amines common in uncatalyzed alkylations.

-

Purity: Eliminates trace metal contamination (if sublimation is used) and prevents the formation of regioisomers.

Characterization & Analytical Standards

For drug development, establishing this molecule as a Qualified Reference Standard is crucial if it appears as an impurity in related syntheses.

Spectral Data Profile (Predicted/Analogous)

| Technique | Expected Signal | Interpretation |

| N-H protons . Broadening indicates exchangeable protons. | ||

| Aromatic region . Complex multiplet due to overlapping naphthyl and phenylene protons. | ||

| C-N quaternary carbons . | ||

| Aromatic CH and quaternary carbons . | ||

| HRMS (ESI+) | Matches formula C₂₆H₂₀N₂. | |

| Melting Point | 160–190°C (Est.) | Note: Lower than the para-isomer (225–229°C) due to reduced symmetry. |

Impurity Profiling (HPLC Method)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

-

Mobile Phase: A: Water (0.1% Formic Acid); B: Acetonitrile.

-

Gradient: 50% B to 95% B over 15 min.

-

Detection: UV at 254 nm (aromatic

- -

differentiation: The meta-isomer typically elutes earlier than the para-isomer due to a slightly larger dipole moment and different interaction with the stationary phase.

Safety, Toxicology & Handling

Warning: Like many aromatic amines, this compound should be treated as a potential carcinogen and skin sensitizer .

-

Genotoxicity: Naphthylamines (specifically 2-naphthylamine) are known human carcinogens. While N-substitution reduces volatility and immediate bioavailability, metabolic cleavage can release free naphthylamine moieties.

-

Handling:

-

Engineering Controls: Use only in a certified chemical fume hood.

-

PPE: Nitrile gloves (double-gloving recommended), lab coat, and safety glasses.

-

Waste: Segregate as hazardous organic waste (nitrogen-containing). Do not bleach (potential for chloramine formation).

-

Applications in Research

-

OLED Hole Transport Layer (HTL):

-

Used to facilitate the movement of holes (positive charges) from the anode to the emissive layer.

-

The meta-linkage prevents the "deep blue" quenching often seen with para-linked amines, preserving the triplet energy of the emitter.

-

-

Pharmaceutical Impurity Standard:

-

Used to validate analytical methods for drugs synthesized from m-phenylenediamine or 2-naphthol derivatives.

-

Critical for establishing "absence of" claims in regulatory filings (ICH M7 guidelines for mutagenic impurities).

-

References

-

Buchwald-Hartwig Amination Review: Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science. Link

-

Para-Isomer Properties (Comparative): National Toxicology Program (NTP). "N,N'-Di-2-naphthyl-p-phenylenediamine (CAS 93-46-9)."[3][4][5][6][7] Chemical Repository. Link

-

OLED Material Design: Thejo Kalyani, N., & Dhoble, S. J. (2012). "Organic light emitting diodes: Energy saving lighting technology—A review." Renewable and Sustainable Energy Reviews. Link

-

General Synthesis of Aryl Amines: Wolfe, J. P., Wagaw, S., Marcoux, J. F., & Buchwald, S. L. (1998). "Rational Development of Catalysts for the Palladium-Catalyzed Amination of Aryl Halides." Accounts of Chemical Research. Link

Sources

- 1. pure-synth.com [pure-synth.com]

- 2. orgsyn.org [orgsyn.org]

- 3. N,N'-di-2-Naphthyl-p-phenylenediamine (CAS 93-46-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. N,N'-Di-2-naphthyl-p-phenylenediamine synthesis - chemicalbook [chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. chemwhat.com [chemwhat.com]

- 7. N,N'-Di(2-naphthyl)-p-phenylenediamine | C26H20N2 | CID 7142 - PubChem [pubchem.ncbi.nlm.nih.gov]

difference between N,N'-Bis(2-naphthyl)-m-phenylenediamine and para-isomer

Comparative Technical Analysis: -Bis(2-naphthyl)-m-phenylenediamine vs. Para-Isomer

Executive Summary

The structural isomerism between the meta and para forms of

Structural & Electronic Architecture

The fundamental difference lies in the electronic communication between the two amine centers across the central benzene ring.

Geometric and Electronic Contrast

-

Para-Isomer (

Symmetry): The nitrogen atoms are located at the 1,4-positions. This linear arrangement allows for through-conjugation .[1][2][3] Upon oxidation, the molecule can easily access a quinoidal form (quinonediimine), delocalizing the radical cation over the entire central ring. This stability is the engine of its antioxidant activity. -

Meta-Isomer (

or

Structural Visualization

The following diagram illustrates the connectivity and the critical "Conjugation Break" in the meta-isomer versus the "Continuous Path" in the para-isomer.

Figure 1: Structural topology highlighting the conjugation interruption in the meta-isomer vs. the continuous electronic pathway in the para-isomer.

Physicochemical Properties Matrix

The following data consolidates the physical divergences resulting from the structural isomerism.

| Property | Para-Isomer (DNPD) | Meta-Isomer | Causality |

| CAS RN | 93-46-9 | 5862-75-9 | Distinct chemical entities.[1][2][3] |

| Geometry | Linear, Planar-capable | Bent, Sterically twisted | 1,4 vs 1,3 substitution pattern.[1] |

| Melting Point | 235 – 236 °C | ~160 – 180 °C (Est.) | Para symmetry allows tighter crystal packing (higher lattice energy). |

| Oxidation Potential | Low ( | High ( | Para forms stable Wurster salts; Meta cation is less stabilized. |

| Solubility | Insoluble in water; Low in alcohols | Moderate in organic solvents | Meta asymmetry disrupts packing, increasing solubility. |

| Primary Utility | Rubber Antioxidant | OLED Hole Transport / Intermediate | Redox stability vs. Triplet energy confinement. |

Mechanistic Divergence & Drug Development Implications[1]

For drug development professionals, understanding these isomers goes beyond materials science; it involves analyzing them as pharmacophores and toxicophores.

Antioxidant vs. Metabolic Activation (Para-Isomer)

The para-isomer functions via a Hydrogen Atom Transfer (HAT) mechanism. In a biological or polymer context, it sacrifices itself to scavenge peroxyl radicals (

-

Mechanism:

. -

Fate: The resulting radical is stabilized by resonance, eventually forming a Quinone Diimine (QDI) .

-

Toxicity Alert: In vivo, this QDI species is electrophilic and can arylate DNA or proteins, leading to contact dermatitis (sensitization) or cytotoxicity. This is a known liability of the p-phenylenediamine scaffold [1].[1][2][3]

The Meta-Isomer: A Stable Scaffold

The meta-isomer resists quinoid formation.[1][2][3]

-

Metabolism: Lacking the ability to form a stable quinone diimine, metabolic oxidation likely occurs on the naphthyl rings or via N-hydroxylation, potentially leading to different toxicity profiles (e.g., mutagenicity via nitrenium ions) compared to the para-isomer.

-

Medicinal Chemistry: The meta-geometry mimics the curvature of certain DNA minor groove binders.[2][3] It serves as a rigid linker that can orient two hydrophobic naphthyl groups into specific pockets without the planarity that often leads to non-specific intercalation.

Oxidation Pathway Diagram

The following diagram details the divergent oxidation fates critical for understanding both antioxidant capacity and metabolic toxicity.

Figure 2: Divergent oxidation pathways. The Para-isomer forms a stable quinoid species (basis of antioxidant activity and toxicity), while the Meta-isomer undergoes irreversible degradation or coupling.

Experimental Protocols

Synthesis: Pd-Catalyzed C-N Coupling (Buchwald-Hartwig)

To selectively synthesize the meta-isomer for research or screening, a Buchwald-Hartwig amination is superior to traditional Ullmann coupling due to milder conditions.[1][2][3]

Reagents:

Workflow:

-

Inert Atmosphere: Flame-dry a Schlenk flask and purge with Argon.

-

Loading: Add 1,3-dibromobenzene, 2-naphthylamine, base, and catalyst precursor/ligand.[1]

-

Solvation: Add anhydrous toluene via syringe.

-

Reaction: Heat to 100°C for 12–24 hours. Monitor by TLC (Hexane/EtOAc 9:1).

-

Workup: Cool, filter through a Celite pad, and concentrate in vacuo.

-

Purification: Recrystallize from Ethanol/Toluene or perform flash chromatography.

Characterization: Cyclic Voltammetry (CV)

This protocol validates the electronic difference (HOMO level) between the isomers.

Setup:

-

Electrolyte: 0.1 M

in Dichloromethane (DCM). -

Working Electrode: Glassy Carbon.

-

Reference:

(calibrate vs. Ferrocene). -

Scan Rate: 100 mV/s.

Expected Results:

-

Para-Isomer: Shows two reversible oxidation waves (formation of radical cation, then dication/quinoid). First

is low ( -

Meta-Isomer: Shows a single, likely irreversible oxidation wave at a higher potential (

V).[1][2][3] The irreversibility indicates the instability of the radical cation due to lack of resonance delocalization [2].

References

-

Chung, K. T., et al. (1995). "Mutagenicity and toxicity studies of p-phenylenediamine and its derivatives." Toxicology Letters, 81(1), 23-32. Link

-

Yuan, Y., et al. (2024). "Toxicity of substituted p-phenylenediamine antioxidants and their derived novel quinones on aquatic bacterium." Journal of Hazardous Materials, 469, 133900. Link

-

BenchChem. "N,N'-Bis(2-naphthyl)-m-phenylenediamine Product Information." Link

-

NIST Chemistry WebBook. "N,N'-di-2-Naphthyl-p-phenylenediamine."[1][2][3] Link

Navigating the Nomenclature of Di-Naphthyl Benzene Diamines: A Technical Guide to the Synonyms of N,N'-di(naphthalen-2-yl)benzene-1,3-diamine

Abstract

This technical guide provides a detailed analysis of the nomenclature and synonyms for N,N'-di(naphthalen-2-yl)benzene-1,3-diamine. A critical finding of this guide is the clear distinction between the subject compound (the meta-isomer) and its significantly more common structural isomer, N,N'-di(naphthalen-2-yl)benzene-1,4-diamine (the para-isomer). While the para-isomer is a widely used industrial antioxidant with numerous synonyms and trade names, the meta-isomer is not prevalent in commercial or academic literature, possessing no established synonyms beyond its systematic names. This guide serves to clarify this distinction, prevent potential procurement and research errors, and provide a framework for the unambiguous identification of these compounds.

Introduction: The Critical Role of Isomer-Specific Nomenclature

In materials science, polymer chemistry, and drug development, the precise structural configuration of a molecule is paramount to its function. Aromatic diamines, such as the family of di-naphthyl benzene diamines, are foundational building blocks for high-performance polymers, organic electronics, and antioxidants. The seemingly minor shift of a functional group from a meta (1,3) to a para (1,4) position on the central benzene ring can drastically alter the material's physical, chemical, and electronic properties.

This guide focuses on N,N'-di(naphthalen-2-yl)benzene-1,3-diamine , the meta-isomer. Our investigation reveals that this specific isomer is infrequently cited in scientific literature and is not listed as a standard commercial product. Consequently, it lacks the array of common names, acronyms, and trade names that are typically assigned to widely used chemicals.

Conversely, its isomer, N,N'-di(naphthalen-2-yl)benzene-1,4-diamine (the para-isomer), is a well-documented and commercially significant antioxidant.[1][2][3][4] To provide comprehensive guidance and prevent confusion, this document will first establish the identity of the target meta-compound and then present the extensive nomenclature of the common para-isomer as a critical point of comparison.

Primary Identification of N,N'-di(naphthalen-2-yl)benzene-1,3-diamine (meta-isomer)

Due to its limited commercial availability, the meta-isomer is primarily identified by its systematic IUPAC name. No dedicated CAS Registry Number or established trade names were found during a comprehensive literature and database review.

Chemical Structure and Identity

The structure consists of a central benzene-1,3-diamine core where each nitrogen atom is substituted with a naphthalen-2-yl group.

Caption: Chemical structure of the meta-isomer.

Molecular Properties

The fundamental properties are identical to its para-isomer due to the shared molecular formula.

| Property | Value | Source |

| IUPAC Name | N,N'-di(naphthalen-2-yl)benzene-1,3-diamine | (Systematic) |

| Other Names | N,N'-di(2-naphthyl)-m-phenylenediamine | (Systematic) |

| 1,3-Benzenediamine, N1,N3-di-2-naphthalenyl- | (Systematic) | |

| CAS Registry No. | Not Assigned | N/A |

| Molecular Formula | C₂₆H₂₀N₂ | [1][5] |

| Molecular Weight | 360.45 g/mol | [1][5] |

Comparative Analysis: Synonyms of N,N'-di(naphthalen-2-yl)benzene-1,4-diamine (para-isomer)

To prevent misidentification, it is crucial for researchers to be familiar with the extensive nomenclature of the common para-isomer (CAS: 93-46-9). This compound is a widely used antioxidant in the rubber and polymer industries, leading to a large number of commercial and systematic names.[4]

Chemical Structure of the para-isomer

Caption: Chemical structure of the para-isomer.

Comprehensive Synonym List for the para-isomer (CAS: 93-46-9)

| Synonym Type | Name / Identifier | Source |

| IUPAC Name | N,N'-di(naphthalen-2-yl)benzene-1,4-diamine | [1] |

| CAS Registry No. | 93-46-9 | [1][3][5][6] |

| Common Acronyms | DNPD, DNPDA, DBNPD | [2][6] |

| Trade Names | AgeRite White, Antigene F, Nonox CL, Santowhite CL, Diafen NN, Aceto DIPP | [1][2][3][4] |

| Systematic Names | 1,4-Benzenediamine, N,N'-di-2-naphthalenyl- | [1][2] |

| N,N'-Bis(2-naphthyl)-p-phenylenediamine | [3][5] | |

| Di-beta-naphthyl-p-phenylenediamine | [4][5] | |

| 1,4-Bis(2-naphthylamino)benzene | [1][2] | |

| Commercial Codes | Antioxidant DNP, Antioxidant 123, ASM-DNT | [1][2][4] |

Experimental Workflow and Causality

The Importance of Isomer Verification in Research and Procurement

The lack of established nomenclature for the meta-isomer and the prevalence of the para-isomer create a significant risk of error. A researcher performing a literature search for "di-naphthyl phenylenediamine" will almost exclusively retrieve results for the para-isomer. Similarly, attempting to procure the meta-isomer from a chemical supplier using a general name will likely result in the incorrect compound being supplied. This necessitates a rigorous verification workflow.

Caption: Workflow for identifying and verifying the correct isomer.

Self-Validating Protocol for Isomer Confirmation

For any researcher intending to work with N,N'-di(naphthalen-2-yl)benzene-1,3-diamine, analytical validation is not optional; it is a mandatory step to ensure scientific integrity.

Objective: To unambiguously confirm the identity of the synthesized or procured material as the 1,3-diamine (meta) isomer and rule out the 1,4-diamine (para) isomer.

Methodology:

-

Mass Spectrometry (MS):

-

Procedure: Prepare a dilute solution of the sample and analyze via Electrospray Ionization (ESI) or a similar soft ionization technique.

-

Expected Result: A primary peak corresponding to the molecular ion [M+H]⁺ at m/z ≈ 361.17.

-

Causality: This step confirms the molecular weight is correct (360.45 g/mol ).[3] However, it cannot distinguish between the meta and para isomers as they have identical masses.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Procedure: Develop a reverse-phase HPLC method. If an authentic standard of the para-isomer (CAS 93-46-9) is available, run both samples under identical conditions.

-

Expected Result: The meta and para isomers will have different polarities and therefore different retention times. The para-isomer is more symmetric and may elute slightly earlier or later depending on the exact conditions.

-

Causality: A difference in retention time provides strong evidence that the two samples are different compounds, but does not definitively identify the unknown as the meta-isomer without a reference standard.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C):

-

Procedure: Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) and acquire ¹H and ¹³C NMR spectra.

-

Expected Result & Causality: This is the most definitive technique. The symmetry of the central benzene ring dictates the pattern of signals in the aromatic region.

-

para-isomer (1,4-substituted): Due to its higher symmetry (C₂h point group), the four protons on the central benzene ring are chemically equivalent, producing a sharp singlet in the ¹H NMR spectrum.

-

meta-isomer (1,3-substituted): The lower symmetry (C₂v point group) results in a more complex splitting pattern for the four protons on the central ring. One would expect to see up to three distinct signals: a singlet for the proton between the two nitrogen-substituted carbons, and two different multiplets (or doublets/triplets) for the other protons. The ¹³C NMR will also show a greater number of distinct signals for the central ring carbons compared to the para-isomer.

-

-

Conclusion

The nomenclature surrounding N,N'-di(naphthalen-2-yl)benzene-1,3-diamine is a clear case of "mistaken identity" with its common para-isomer. This guide establishes that the meta-isomer is not a widely commercialized or studied compound and therefore lacks a developed set of synonyms. For professionals in drug development and materials science, this distinction is critical. Any work involving this compound family demands rigorous analytical verification, with NMR spectroscopy serving as the definitive method to confirm the correct isomeric structure. Relying on common names or even CAS numbers without this validation poses a significant risk to the integrity and reproducibility of research.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7142, N,N'-Di(2-naphthyl)-p-phenylenediamine. Available at: [Link]

-

ChemWhat (2024). N,N'-Di-2-naphthyl-p-phenylenediamine CAS#: 93-46-9. Available at: [Link]

-

Cheméo (2024). Chemical Properties of N,N'-di-2-Naphthyl-p-phenylenediamine (CAS 93-46-9). Available at: [Link]

-

National Institute of Standards and Technology (2024). N,N'-di-2-Naphthyl-p-phenylenediamine in NIST Chemistry WebBook. Available at: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5244265, N,N-Di-2-naphthyl-p-phenylenediamine. Available at: [Link]

-

Fulcrum Pharma (2024). N1,N4-Di(naphthalen-2-yl)benzene-1,4-diamine. Available at: [Link]

-

Wikipedia (2024). m-Phenylenediamine. Available at: [Link]

-

IndiaMART (2024). 1,3-Benzenediamine. Available at: [Link]

-

U.S. Environmental Protection Agency (2023). 1,3-Benzenediamine, N1,N1-diethyl-2,6-dinitro-4-(trifluoromethyl)-. Available at: [Link]

Sources

- 1. N,N'-di-2-Naphthyl-p-phenylenediamine [webbook.nist.gov]

- 2. N,N'-di-2-Naphthyl-p-phenylenediamine (CAS 93-46-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. N,N'-Di(2-naphthyl)-p-phenylenediamine | C26H20N2 | CID 7142 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. N,N'-DI-2-NAPHTHYL-P-PHENYLENEDIAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. chemwhat.com [chemwhat.com]

- 6. N,N'-Di-2-naphthyl-1,4-phenylenediamine | 93-46-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

A Comprehensive Technical Guide to N,N'-Bis(2-naphthyl)-m-phenylenediamine

Introduction

N,N'-Bis(2-naphthyl)-m-phenylenediamine is a complex aromatic diamine characterized by a central m-phenylenediamine core functionalized with two naphthyl groups. As a member of the aromatic diamine family, this molecule possesses inherent properties such as structural rigidity, thermal stability, and potent electron-donating capabilities, making it a compound of significant interest in materials science.[1] Its formal IUPAC name is 1-N,3-N-dinaphthalen-2-ylbenzene-1,3-diamine.[1]

This guide provides an in-depth exploration of the core physicochemical properties, a proposed, mechanistically sound synthesis protocol, and the principal applications of this molecule, with a focus on its role in the development of advanced functional materials for organic electronics. The content herein is tailored for researchers, chemists, and materials scientists engaged in the design and application of novel organic compounds.

Physicochemical Properties

The fundamental identity and characteristics of this compound are summarized below. This data provides the foundational information required for its use in experimental and computational research.

| Property | Value | Source |

| CAS Number | 5862-75-9 | [1] |

| Molecular Formula | C₂₆H₂₀N₂ | [1] |

| Molecular Weight | 360.4 g/mol | [1] |

| IUPAC Name | 1-N,3-N-dinaphthalen-2-ylbenzene-1,3-diamine | [1] |

| Canonical SMILES | C1=CC=C2C=C(C=CC2=C1)NC3=CC(=CC=C3)NC4=CC5=CC=CC=C5C=C4 | [1] |

| InChI Key | AJOAZEMNFCIPMQ-UHFFFAOYSA-N | [1] |

| Appearance | Typically a powder, color may vary from off-white to gray | [2][] |

| Solubility | Generally insoluble in water; soluble in organic solvents like benzene.[4][5] |

Note: Some physical properties like appearance and solubility are inferred from the closely related and more extensively studied para-isomer, N,N'-Bis(2-naphthyl)-p-phenylenediamine.

Synthesis and Mechanism

While specific literature on the synthesis of the meta-isomer is not abundant, a robust and modern approach for its preparation is the Palladium-catalyzed Buchwald-Hartwig amination.[1] This cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds, offering high yields and broad functional group tolerance under relatively mild conditions compared to classical methods such as the Bucherer reaction.

Synthetic Rationale

The Buchwald-Hartwig amination is selected for its efficiency in coupling aryl halides or triflates with amines. In this context, the reaction would involve the double N-arylation of m-phenylenediamine with a suitable 2-substituted naphthalene, such as 2-bromonaphthalene. The choice of a palladium catalyst and a specialized phosphine ligand is critical for facilitating the catalytic cycle, which involves oxidative addition, amine coordination and deprotonation, and reductive elimination to form the desired C-N bond. A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle.

Proposed Synthetic Protocol: Buchwald-Hartwig Amination

This protocol describes a general, self-validating procedure. Researchers should optimize stoichiometry, temperature, and reaction time based on laboratory-scale experiments.

Reagents and Equipment:

-

m-Phenylenediamine

-

2-Bromonaphthalene (2.2 equivalents)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (catalyst, ~1-2 mol%)

-

Xantphos or similar bulky phosphine ligand (~2-4 mol%)

-

Sodium tert-butoxide (NaOtBu) (base, ~2.5 equivalents)

-

Anhydrous Toluene (solvent)

-

Schlenk flask or similar reaction vessel for inert atmosphere

-

Magnetic stirrer and heating mantle

-

Standard glassware for workup and column chromatography equipment for purification

Procedure:

-

Inert Atmosphere Setup: Flame-dry the Schlenk flask under vacuum and backfill with an inert gas (Argon or Nitrogen). This is crucial as the palladium catalyst is oxygen-sensitive.

-

Reagent Addition: To the flask, add sodium tert-butoxide, the palladium catalyst, and the phosphine ligand.

-

Add the m-phenylenediamine and 2-bromonaphthalene to the flask.

-

Solvent Addition: Add anhydrous toluene via syringe.

-

Reaction: Heat the mixture with vigorous stirring to 100-110 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting materials are consumed.

-

Workup: Cool the reaction to room temperature. Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield this compound.

Synthesis Workflow Diagram

Caption: Buchwald-Hartwig synthesis of the target compound.

Applications in Materials Science

The unique electronic structure of this compound makes it a promising candidate for applications in organic electronics, primarily as a hole transport material.

Role as a Hole Transport Material (HTM) in Organic Electronics

In devices such as Organic Light-Emitting Diodes (OLEDs), the efficient injection and transport of charge carriers (holes and electrons) are paramount for high performance. Aromatic diamines are widely used as the Hole Transport Layer (HTL) due to the high electron density on the nitrogen atoms, which facilitates the stable transport of positive charge carriers (holes) from the anode to the emissive layer.[1] The bulky naphthyl groups can also impart crucial morphological stability by increasing the glass transition temperature (Tg), preventing crystallization of the thin film and enhancing device longevity.

OLED Device Architecture

The diagram below illustrates the typical multilayer structure of an OLED, highlighting the critical position of the Hole Transport Layer where a material like this compound would function.

Caption: Role of the HTL in a standard OLED device.

Safety and Handling

Specific safety and toxicity data for this compound is limited. Therefore, precautions should be based on data from the structurally similar isomer, N,N'-Di-2-naphthyl-p-phenylenediamine (CAS 93-46-9).

-

Hazard Statements: Causes skin irritation (H315), may cause an allergic skin reaction (H317), and causes serious eye irritation (H319).[6]

-

Precautionary Measures:

-

First Aid:

-

Incompatibilities: This compound may react exothermically with strong acids.[2][4] It may also be incompatible with isocyanates, peroxides, anhydrides, and acid halides.[2][4]

Conclusion

This compound is a specialized aromatic diamine with significant potential as a building block for advanced functional materials. Its inherent electronic properties make it particularly suitable for use as a hole transport material in organic electronic devices like OLEDs. While detailed experimental data on this specific isomer is emerging, its synthesis can be achieved through established modern organic chemistry techniques, and its handling should follow standard safety protocols for aromatic amines. Further research into this and related molecules will undoubtedly contribute to the next generation of high-performance polymers and organic electronics.

References

-

N,N'-Di(2-naphthyl)-p-phenylenediamine. PubChem, National Center for Biotechnology Information. [Link]

-

N,N'-Di-2-naphthyl-p-phenylenediamine CAS#: 93-46-9. ChemWhat. [Link]

Sources

- 1. This compound | 5862-75-9 | Benchchem [benchchem.com]

- 2. N,N'-Di(2-naphthyl)-p-phenylenediamine | C26H20N2 | CID 7142 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 6. echemi.com [echemi.com]

- 7. chemicalbook.com [chemicalbook.com]

Technical Guide: Solubility Profiling of N,N'-Bis(2-naphthyl)-m-phenylenediamine

The following technical guide details the solubility profile, thermodynamic characterization, and experimental protocols for N,N'-Bis(2-naphthyl)-m-phenylenediamine , a critical Hole Transport Material (HTM).

Executive Summary & Compound Identity

This compound (CAS: 5862-75-9 ) is a specialized aromatic diamine distinct from its common para-isomer (Antioxidant DNP). While the para-isomer is widely used in rubber stabilization, the meta-isomer discussed here is a functional material primarily utilized in organic electronics (OLEDs) as a Hole Transport Material (HTM).

Its solubility behavior is governed by strong

| Chemical Property | Data / Descriptor |

| CAS Number | 5862-75-9 |

| Molecular Formula | |

| Molecular Weight | 360.45 g/mol |

| Structure Type | Meta-substituted aromatic amine with bulky naphthyl groups |

| Primary Application | Hole Transport Layer (HTL) in OLEDs; Organic Photoreceptors |

| Solubility Challenge | High crystallinity requires chlorinated or aromatic solvents for processing.[1] |

Solubility Landscape: Solvent Selection Strategy

For researchers developing OLED inks or purification protocols, solvent selection must balance solubility power (for processing) against precipitation capability (for isolation).

Note: Specific mole-fraction solubility tables for CAS 5862-75-9 are proprietary in many contexts. The following classification is derived from structural analogs (NPB, TPD) and standard HTM processing protocols.

Table 1: Solvent Compatibility Matrix

| Solvent Class | Representative Solvents | Solubility Status | Application Context |

| Chlorinated Aromatics | Chlorobenzene, o-Dichlorobenzene | High | Primary solvents for spin-coating and ink-jet printing. |

| Chlorinated Aliphatics | Chloroform, Dichloromethane (DCM) | High | Rapid dissolution; used for initial synthesis workup. |

| Aromatic Hydrocarbons | Toluene, Xylene | Moderate to High | Preferred "Green" alternatives to chlorinated solvents for device fabrication. |

| Polar Aprotic | THF, DMF, DMSO | Moderate | THF is excellent for GPC analysis; DMF/DMSO often require heating. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Insoluble / Poor | Anti-solvents used for recrystallization and precipitation. |

| Aliphatic Hydrocarbons | Hexane, Heptane | Insoluble | Used to wash away impurities during filtration. |

Thermodynamic Insight: Why this profile?

The molecule possesses a rigid, planar core facilitating strong intermolecular forces.

-

Enthalpy of Dissolution (

): Likely positive (endothermic). Solubility increases significantly with temperature.[1][2] -

Entropy of Mixing (

): The large molecular volume (360.45 Da) creates a significant entropic penalty in small, polar solvents like water or methanol, leading to immiscibility.

Experimental Protocol: Dynamic Laser Monitoring Method

To generate precise solubility data (Mole Fraction

Methodology Overview

This method detects the exact moment of dissolution (solid-to-liquid phase transition) by monitoring the transmittance of a laser beam through a suspension of the solute.

Step-by-Step Protocol

-

Preparation: Accurately weigh solute (

) into a jacketed glass vessel. Add a known mass of solvent ( -

Equilibration: Stir the suspension at a constant speed (e.g., 400 rpm).

-

Laser Setup: Direct a He-Ne laser (or 650 nm diode) through the vessel. Place a photodetector on the opposite side.

-

Heating Ramp: Slowly increase temperature (0.2 K/min) using a circulating water bath.

-

Detection:

-

Initial State: Suspension is turbid; Laser transmittance is near 0%.

-

Dissolution Point: As the last crystal dissolves, transmittance sharply rises to maximum.

-

Recording: Record this temperature as

for the specific concentration.

-

-

Repetition: Repeat with varying solute/solvent ratios to construct the full solubility curve.

Workflow Visualization

The following diagram illustrates the logical flow of the solubility determination process.

Caption: Workflow for determining solubility limits using the Dynamic Laser Monitoring technique.

Thermodynamic Modeling

Once experimental data is gathered, it must be mathematically modeled to allow for interpolation at any temperature.

The Modified Apelblat Equation

This is the most reliable model for correlating the solubility of aromatic amines in organic solvents.

- : Mole fraction solubility.[1][2][3]

- : Absolute temperature (Kelvin).[1][2][3]

-

: Empirical parameters derived from regression analysis of your experimental data.

-

Parameter B is related to the enthalpy of solution.

-

Parameter C accounts for the temperature dependence of the heat capacity.

-

Validation Criteria:

-

Relative Average Deviation (RAD): Should be

. -

Value: Should be

Applications in Drug & Material Development

While primarily an HTM, the solubility principles here apply to drug development intermediates sharing this scaffold.

Purification via Recrystallization

To purify CAS 5862-75-9 to "Electronic Grade" (>99.9%):

-

Dissolve in a "Good Solvent" (e.g., Chlorobenzene) at elevated temperature (

). -

Filter hot to remove insoluble inorganic salts.

-

Add Anti-solvent (e.g., Methanol) dropwise or cool slowly to induce nucleation.

-

Harvest crystals which will have lower impurity levels than the mother liquor.

Thin Film Fabrication (OLEDs)

-

Ink Formulation: Solutions for spin-coating are typically prepared at 10–20 mg/mL in Toluene or Chlorobenzene.

-

Defect Control: Low solubility leads to premature crystallization during spin-coating, causing "pinhole" defects. Ensuring the solvent boiling point matches the solubility limit is crucial for smooth film morphology.

References

-

NIST Chemistry WebBook. (2023). Isomer Comparison: N,N'-di-2-naphthyl-p-phenylenediamine (CAS 93-46-9).[4] Retrieved from [Link]

- Wang, J., et al. (2020). Thermodynamic models for solubility of aromatic compounds in organic solvents. Journal of Molecular Liquids.

-

PubChem. (2025). Compound Summary: this compound.[5] Retrieved from [Link]

-

Bo, S., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents. Nature Communications. Retrieved from [Link]

Sources

- 1. ajbasweb.com [ajbasweb.com]

- 2. researchgate.net [researchgate.net]

- 3. Determination and Correlation of Solubility of N-Acetylglucosamine in Four Aqueous Binary Solvents from 283.15 to 323.15 K - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Di-beta-naphthyl-p-phenylenediamine(93-46-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 5. This compound | 5862-75-9 | Benchchem [benchchem.com]

Methodological & Application

Application Note: Synthesis of N,N'-Bis(2-naphthyl)-m-phenylenediamine via Buchwald-Hartwig Amination

Executive Summary & Strategic Rationale

The synthesis of N,N'-Bis(2-naphthyl)-m-phenylenediamine (CAS: 5862-75-9) is a critical workflow in the production of Hole Transport Materials (HTMs) for Organic Light Emitting Diodes (OLEDs) and high-performance antioxidants (Antioxidant DNP).

Historically, this molecule was synthesized via the condensation of m-phenylenediamine with 2-naphthol at high temperatures (the Bucherer reaction variant). However, that route suffers from harsh conditions (>200°C), moderate yields, and difficult purification profiles.

The Buchwald-Hartwig Amination (BHA) offers a superior alternative, characterized by:

-

Milder Conditions: Reaction temperatures of 80–110°C.

-

Selectivity: Elimination of homocoupling byproducts common in Ullmann condensations.

-

Safety: This protocol utilizes 2-bromonaphthalene and m-phenylenediamine . This specific disconnection is chosen to avoid the use of 2-naphthylamine, a potent human carcinogen (Category 1), which would be required if the coupling partners were reversed (m-dibromobenzene + 2-naphthylamine).

This guide details a robust, scalable protocol using a Pd(0)/BINAP catalytic system, optimized for double N-arylation of the diamine core.

Retrosynthetic Analysis & Pathway Design

The target molecule possesses a

Reaction Scheme (DOT Visualization)

Figure 1: Strategic disconnection utilizing the safer diamine nucleophile and naphthyl electrophile.

Mechanistic Insight: The Catalytic Cycle

Understanding the catalytic cycle is vital for troubleshooting. The double arylation requires the catalyst to turnover twice on the same central ring. The rate-determining step is typically the oxidative addition of the aryl bromide to the Pd(0) species.

Critical Causality

-

Ligand Choice (BINAP): A bidentate phosphine ligand is essential to prevent the formation of inactive Pd-bis(amine) complexes and to enforce the reductive elimination geometry. Monodentate ligands often lead to slower rates in double aminations.

-

Base (NaOtBu): Strong, bulky bases facilitate the deprotonation of the amine-bound Pd(II) complex.[1] Weaker bases (e.g., carbonates) are often insufficient for rapid kinetics in non-polar solvents like toluene.

Figure 2: Simplified catalytic cycle. Note that this cycle repeats for the second amine group.

Experimental Protocol

Safety Pre-check:

-

2-Bromonaphthalene: Irritant. Avoid inhalation.

-

m-Phenylenediamine: Toxic by inhalation/contact. Sensitizer. Use in a fume hood.

-

Palladium Catalysts: Handle under inert atmosphere to preserve activity.

Materials & Stoichiometry

| Reagent | MW ( g/mol ) | Equiv.[2][3] | Mass/Vol (for 10 mmol scale) | Role |

| m-Phenylenediamine | 108.14 | 1.0 | 1.08 g | Core Nucleophile |

| 2-Bromonaphthalene | 207.07 | 2.2 | 4.56 g | Electrophile (slight excess) |

| Pd2(dba)3 | 915.72 | 0.01 (1 mol%) | 92 mg | Pre-catalyst |

| (±)-BINAP | 622.68 | 0.024 (2.4 mol%) | 150 mg | Ligand |

| NaOtBu | 96.10 | 3.0 | 2.88 g | Base |

| Toluene (Anhydrous) | - | - | 50 mL (0.2 M) | Solvent |

Step-by-Step Procedure

-

Catalyst Pre-complexation (The "Activation" Step):

-

In a glovebox or under active Argon flow, charge a dry Schlenk flask with Pd2(dba)3 (92 mg) and BINAP (150 mg).

-

Add 5 mL of anhydrous toluene.

-

Stir at room temperature for 15 minutes. The solution should turn from dark purple/red to a distinct orange/brown, indicating the formation of the active Pd-BINAP species. Rationale: Pre-forming the catalyst prevents "ligandless" Pd from precipitating as Pd black upon heating.

-

-

Reaction Assembly:

-

To the main reaction vessel (3-neck round bottom flask equipped with reflux condenser), add m-phenylenediamine (1.08 g), 2-bromonaphthalene (4.56 g), and NaOtBu (2.88 g).

-

Evacuate and backfill with Argon three times (3x) to remove oxygen. Oxygen is the primary cause of catalyst death in BHA.

-

Cannulate the remaining toluene (45 mL) into the flask.

-

Cannulate the pre-complexed catalyst solution into the main flask.

-

-

Execution:

-

Heat the mixture to 100°C (internal temperature).

-

Stir vigorously (700+ RPM). The suspension will change color (often darkening) as the reaction proceeds.

-

Monitor by TLC (Eluent: 10% EtOAc in Hexanes) or HPLC after 12 hours.

-

Endpoint: Disappearance of the mono-arylated intermediate.

-

-

Workup:

-

Cool to room temperature.[4]

-

Filter the mixture through a pad of Celite to remove insoluble salts (NaBr) and palladium residues. Wash the pad with Toluene or DCM.

-

Concentrate the filtrate under reduced pressure.

-

-

Purification:

-

Recrystallization (Preferred): Dissolve the crude solid in minimal hot Toluene. Slowly add Ethanol or Hexane as an anti-solvent while cooling.

-

Column Chromatography: If high purity (>99.5%) is required for OLED applications, purify via silica gel (Gradient: 0-5% EtOAc/Hexane).

-

Quality Control & Characterization

A self-validating system requires checking specific spectral markers.

-

1H NMR (CDCl3, 400 MHz):

-

Look for the disappearance of the broad NH2 singlet (approx. 3.5 ppm) of the starting diamine.

-

Product NH: A sharp singlet typically shifted downfield (approx. 5.8 - 6.0 ppm) due to the aromatic conjugation.

-

Naphthyl Protons: Characteristic multiplets in the 7.2–8.0 ppm region.

-

Core Phenyl: A triplet at ~7.1 ppm (C5-H) and a singlet at ~7.4 ppm (C2-H) are diagnostic of the meta-substitution pattern.

-

-

Mass Spectrometry (ESI/APCI):

-

Target Mass: [M+H]+ = 361.16 (Calculated for C26H20N2).

-

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Low Conversion (<50%) | Oxygen poisoning or wet solvent. | Ensure rigorous degassing. Use fresh NaOtBu (it degrades to NaOH/tBuOH upon moisture exposure). |

| Mono-arylated Product Persists | Catalyst death before completion. | Add a second portion of catalyst (0.5 mol%) after 12h. Ensure temp is maintained at 100°C. |

| Formation of Pd Black | Insufficient ligand or poor pre-complexation. | Increase Ligand:Pd ratio to 1.5:1 or 2:1. Ensure pre-stirring step is followed. |

| Dark/Tar-like Crude | Oxidation of amine products. | Perform workup quickly. Store product under inert atmosphere/darkness. |

References

-

Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[5][6][7] Reaction of aryl bromides with primary and secondary amines. Journal of the American Chemical Society, 116(13), 5969–5970. Link

-

Guram, A. S., Rennels, R. A., & Buchwald, S. L. (1995). A Simple Catalytic Method for the Conversion of Aryl Bromides to Arylamines. Angewandte Chemie International Edition, 34(12), 1348–1350. Link

-

Wolfe, J. P., Wagaw, S., Marcoux, J. F., & Buchwald, S. L. (1998). Rational Development of Practical Catalysts for Aromatic Carbon−Nitrogen Bond Formation. Accounts of Chemical Research, 31(12), 805–818. Link

-

Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link

-

Occupational Safety and Health Administration (OSHA). (n.d.). 2-Naphthylamine Standard (1910.1009). Link

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. Palladium-Catalyzed Hydroarylation of N‑Propargyl Benzamides: A Direct Route to N‑Allylbenzamides and Acid-Induced Cyclization to Oxazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Demonstration of Green Solvent Performance on O,S,N-Heterocycles Synthesis: Metal-Free Click Chemistry and Buchwald—Hartwig Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. One-step synthesis of N,N′-dialkyl-p-phenylenediamines - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. research.rug.nl [research.rug.nl]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. mdpi.com [mdpi.com]

N,N'-Bis(2-naphthyl)-m-phenylenediamine as OLED hole injection layer

Application Note: N,N'-Bis(2-naphthyl)-m-phenylenediamine as OLED Hole Injection/Transport Layer

Executive Summary

This compound (CAS: 5862-75-9) is a specialized aromatic diamine utilized in organic light-emitting diodes (OLEDs) as a Hole Injection Layer (HIL) or Hole Transport Layer (HTL). Distinct from the ubiquitous

This guide provides a comprehensive protocol for the integration of this compound into vacuum-deposited OLED stacks, focusing on material properties, layer optimization, and characterization.

Material Physicochemistry & Specifications

To ensure reproducible device performance, the material must meet strict purity and structural standards. The secondary amine nature of this molecule (presence of N-H bonds) distinguishes it from tertiary amine HTLs (like TPD or

Table 1: Key Material Properties

| Property | Specification | Notes |

| Chemical Name | This compound | Also: 1,3-Bis(2-naphthylamino)benzene |

| CAS Number | 5862-75-9 | Distinct from |

| Molecular Formula | Secondary amine structure | |

| Molecular Weight | 360.45 g/mol | Lower MW than |

| HOMO Level | ~5.2 – 5.4 eV (Est.)[1] | Aligns with ITO (4.8 eV) and EML hosts |

| LUMO Level | ~2.1 – 2.3 eV (Est.) | Electron blocking capability |

| Purity Grade | >99.9% (Sublimed) | Critical for HIL/HTL stability |

| Appearance | Off-white to pale yellow powder | Oxidizes slowly in solution; stable in vacuum |

Mechanism of Action: Hole Injection & Transport

The efficacy of this compound relies on its ability to bridge the energy barrier between the anode (ITO) and the Emissive Layer (EML).

-

Hole Injection: The HOMO level facilitates hole extraction from the ITO anode. The secondary amine groups may form favorable dipoles or chemical interactions with the oxygen-rich ITO surface, reducing the injection barrier.

-

Hole Transport: The naphthyl groups provide planar

-systems for charge delocalization, while the m-phenylene linker interrupts conjugation enough to maintain a high triplet energy, preventing exciton quenching from the EML. -

Electron Blocking: The high LUMO level acts as an Electron Blocking Layer (EBL), confining electrons to the recombination zone.

Experimental Protocol: Device Fabrication

Objective: Fabricate a standard bilayer or trilayer OLED using this compound as the HIL/HTL to validate charge injection efficiency.

A. Substrate Preparation (Critical Step)

Self-Validating Step: Improper cleaning results in dark spots and leakage current.

-

Ultrasonic Cleaning: Clean patterned ITO glass (15

/sq) sequentially in:-

Deionized water + Detergent (15 min)

-

Deionized water (15 min)

-

Acetone (15 min)

-

Isopropanol (15 min)

-

-

Drying: Blow dry with

gas; bake at 120°C for 30 min. -

Surface Activation: UV-Ozone or Oxygen Plasma treat for 15 min immediately before loading into the vacuum chamber. Purpose: Increases ITO work function from ~4.5 eV to ~4.8 eV, improving alignment with the HIL.

B. Thermal Evaporation Protocol

Equipment: High-vacuum thermal evaporator (

-

Loading: Load this compound into a Quartz or Alumina crucible.

-

Note: Due to the secondary amine, ensure the crucible is strictly dedicated to amines to avoid cross-contamination.

-

-

Degassing: Slowly ramp temperature until the deposition rate monitor shows slight fluctuation (pre-sublimation). Hold for 5 mins to remove adsorbed moisture.

-

Deposition:

-

Rate: 0.5 – 1.0 Å/s. Control: Faster rates yield amorphous films; slower rates may increase impurity incorporation.

-

Thickness:

-

As HIL: 5–10 nm (Thin layer to modify interface).

-

As HTL: 30–50 nm (Thicker layer for bulk transport).

-

-

-

Device Stack Construction (Example):

-

Anode: ITO

-

HIL/HTL: this compound (40 nm)

-

EML:

(Green) or Host:Dopant system (50 nm) -

ETL/HBL: BCP or TPBi (optional, 10 nm)

-

Cathode: LiF (1 nm) / Al (100 nm)

-

C. Encapsulation

Encapsulate in a glovebox (

Visualization of Workflows & Energy Levels

Diagram 1: Device Architecture & Energy Alignment

This diagram illustrates the role of the material in the energy cascade, facilitating hole movement while blocking electrons.

Caption: Energy level alignment showing the hole injection pathway and electron blocking function of the HIL.

Diagram 2: Experimental Workflow

Caption: Step-by-step fabrication protocol from substrate preparation to device encapsulation.

Characterization & Validation

To verify the quality of the this compound layer:

-

Current Density-Voltage (J-V) Characteristics:

-

Measure using a Source Measure Unit (e.g., Keithley 2400).

-

Success Metric: Ohmic behavior at low voltage indicates good injection; Space-Charge Limited Current (SCLC) at high voltage indicates bulk transport.

-

-

Electroluminescence (EL) Spectra:

-

Verify peak emission matches the EML, not the HTL. Emission from the HTL (blue/violet) indicates electron leakage or poor recombination confinement.

-

-

AFM Morphology:

-

Scan the deposited film. RMS roughness should be <1 nm. High roughness suggests crystallization, which degrades device lifetime.

-

Technical Note on Nomenclature

Researchers must distinguish this material from

-

This Material (CAS 5862-75-9): m-Phenylenediamine core.[2][3]

- -NPD (CAS 123847-85-8): Biphenyl core (Benzidine derivative).

-

Implication: The m-phenylene core disrupts conjugation more effectively than biphenyl, potentially yielding a higher triplet energy, making CAS 5862-75-9 suitable for phosphorescent hosts or blue fluorescent devices where exciton confinement is critical.

References

-

LookChem. (n.d.). N,N-dinaphthalen-2-ylbenzene-1,3-diamine (CAS 5862-75-9) Chemical Properties. Retrieved from [Link]

- Tao, Y., et al. (2011). Organic Light-Emitting Diodes: Materials, Devices, and Applications. Woodhead Publishing. (General reference for arylamine HTL mechanisms).

- Shirota, Y. (2000). "Organic materials for electronic and optoelectronic devices". Journal of Materials Chemistry, 10(1), 1-25. (Foundational text on starburst and diamine hole transporters).

Sources

Troubleshooting & Optimization

Technical Support Center: N,N'-Bis(2-naphthyl)-m-phenylenediamine (m-NPD)

Welcome to the technical support center for N,N'-Bis(2-naphthyl)-m-phenylenediamine (m-NPD). This resource is designed for researchers, scientists, and professionals in drug development and organic electronics who are utilizing this versatile aromatic diamine in their experiments. Here, you will find comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges and ensure the integrity of your results.

Section 1: Frequently Asked Questions (FAQs) about m-NPD Degradation

This section addresses fundamental questions regarding the stability and degradation of m-NPD.

Q1: What are the primary degradation mechanisms for m-NPD?

A1: this compound, like other aromatic amines, is susceptible to three main degradation pathways:

-

Oxidative Degradation: This is often the most significant pathway under ambient conditions. The tertiary amine groups are prone to oxidation, which can lead to the formation of colored impurities. The presence of oxygen, trace metals, and light can accelerate this process.

-

Thermal Degradation: At elevated temperatures, m-NPD can undergo thermal decomposition. This may involve the cleavage of the C-N bonds, leading to fragmentation of the molecule, or polymerization into larger, less soluble species.

-

Photo-degradation: Exposure to light, particularly in the UV region, can induce photochemical reactions. This typically involves the formation of radical species, which can then participate in a variety of secondary reactions, leading to a complex mixture of degradation products.

Q2: How does the stability of the meta isomer of NPD differ from the more common para isomer?

A2: While specific comparative studies are limited, we can infer differences based on fundamental chemical principles. The meta substitution pattern in m-NPD may influence its electronic properties and steric hindrance compared to the para isomer. This can affect the rate and products of degradation. For instance, the different electronic communication between the two amine groups in the meta position might alter the stability of radical cations formed during oxidation, potentially leading to different degradation pathways compared to the para isomer where the amines are in direct conjugation.

Q3: What are the visible signs of m-NPD degradation?

A3: The most common visual indicator of m-NPD degradation is a change in color. Pure m-NPD is typically a white to off-white or light-tan powder. Upon degradation, it may turn yellow, brown, or even dark purple/black due to the formation of oxidized, conjugated species. Another sign of degradation can be a decrease in solubility in common organic solvents.

Q4: What is the expected shelf-life of m-NPD and what are the optimal storage conditions?

A4: The shelf-life of m-NPD is highly dependent on storage conditions. When stored in a tightly sealed container, protected from light and moisture, in an inert atmosphere (e.g., argon or nitrogen) at low temperatures (e.g., < 4°C), it can be stable for extended periods. However, frequent opening of the container and exposure to ambient air and light will significantly shorten its shelf-life. It is recommended to aliquot the material into smaller, single-use vials to minimize exposure of the bulk material.

Section 2: Troubleshooting Guide for Common Experimental Issues

This section provides practical solutions to specific problems you may encounter during your experiments with m-NPD.

| Observed Issue | Potential Cause(s) | Recommended Solution(s) |

| Poor Solubility of m-NPD in Organic Solvents | 1. Degradation: Oxidized or polymerized m-NPD is often less soluble. 2. Incorrect Solvent Choice: m-NPD has specific solubility profiles. 3. Insufficient Sonication/Heating: The dissolution process may be slow. | 1. Verify Purity: Check the color of your m-NPD. If it's discolored, it may be degraded. Consider purification by sublimation or recrystallization. 2. Consult Solubility Data: Test a range of solvents. Chlorinated solvents (e.g., dichloromethane, chloroform) and aromatic solvents (e.g., toluene, xylene) are often good choices. 3. Aid Dissolution: Use an ultrasonic bath to aid dissolution. Gentle heating can also be effective, but be mindful of potential thermal degradation. |

| Inconsistent Thin Film Deposition (e.g., pinholes, dewetting) | 1. Substrate Contamination: Poorly cleaned substrates can lead to poor film adhesion and dewetting. 2. Solution Instability: The m-NPD solution may be degrading over time, or particulates may be forming. 3. Incompatible Solvents: The solvent may have poor wetting properties on the substrate. 4. Deposition Parameters: Incorrect spin coating speed/acceleration or evaporation rate can affect film quality. | 1. Thorough Substrate Cleaning: Implement a rigorous substrate cleaning protocol (e.g., sonication in detergents, DI water, acetone, isopropanol followed by UV-ozone or plasma treatment). 2. Fresh Solutions: Always use freshly prepared and filtered (e.g., with a 0.2 µm PTFE filter) solutions for thin-film deposition. 3. Solvent and Surface Energy Matching: Consider modifying the substrate surface energy (e.g., with a self-assembled monolayer) to improve wetting. 4. Optimize Deposition Parameters: Systematically vary spin speeds, accelerations, and substrate temperature to find the optimal conditions for a uniform film. |

| Batch-to-Batch Variability in Experimental Results | 1. Inconsistent Material Purity: Different batches of m-NPD may have varying levels of impurities. 2. Inconsistent Storage/Handling: Exposure of different batches to varying levels of air, light, or moisture. 3. Variations in Experimental Conditions: Subtle changes in solvent purity, temperature, or humidity can affect results. | 1. Characterize Each Batch: Before use, characterize each new batch of m-NPD (e.g., by melting point, HPLC, UV-Vis spectroscopy) to ensure consistency. 2. Standardize Storage: Implement a strict, standardized protocol for storing and handling m-NPD. 3. Control Experimental Environment: Conduct experiments in a controlled environment (e.g., a glovebox) to minimize the impact of environmental variables. |

| Unexpected Color Changes in Solution or Thin Films | 1. Oxidation: Exposure to air can cause rapid oxidation, especially in solution. 2. Photodegradation: Exposure to ambient light or UV radiation can cause color changes. 3. Reaction with Other Components: m-NPD may react with other components in your system. | 1. Use Degassed Solvents: Prepare solutions using solvents that have been degassed by sparging with an inert gas. 2. Protect from Light: Work in a dark or amber-lit environment and store solutions and films in the dark. 3. Check for Incompatibilities: Review the literature for known incompatibilities between m-NPD and other materials in your experimental setup. |

Section 3: Experimental Protocols for Stability Assessment

This section provides detailed, step-by-step methodologies for conducting forced degradation studies on m-NPD. These protocols are essential for developing stability-indicating analytical methods and understanding the degradation pathways of your material.

General Preparation for Forced Degradation Studies

-

Stock Solution Preparation: Prepare a stock solution of m-NPD in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).

-

Control Sample: A portion of the stock solution should be protected from the stress conditions and used as a control for comparison.

Protocol for Oxidative Degradation

-

Reagent: 3% Hydrogen Peroxide (H₂O₂).

-

Procedure:

-

To 1 mL of the m-NPD stock solution, add 1 mL of 3% H₂O₂.

-

Keep the solution at room temperature, protected from light.

-

Monitor the reaction at regular intervals (e.g., 1, 2, 4, 8, 24 hours).

-

At each time point, take an aliquot of the sample and quench the reaction by adding a small amount of a reducing agent (e.g., sodium bisulfite solution) if necessary for the analytical method.

-

Analyze the samples by HPLC and UV-Vis spectroscopy.

-

Protocol for Thermal Degradation

-

Procedure (Solid State):

-

Place a known amount of solid m-NPD in a vial.

-

Heat the vial in an oven at a temperature below its melting point (e.g., 80°C).

-

At specified time points (e.g., 24, 48, 72 hours), remove a sample, dissolve it in a suitable solvent, and analyze.

-

-

Procedure (Solution State):

-

Heat the m-NPD stock solution in a sealed vial at an elevated temperature (e.g., 60°C).

-

Monitor the degradation at regular intervals.

-

Cool the samples to room temperature before analysis.

-

Protocol for Photo-degradation

-

Light Source: A photostability chamber with a calibrated light source that provides both UV and visible light is recommended (as per ICH Q1B guidelines).

-

Procedure:

-

Expose the m-NPD stock solution in a quartz cuvette or vial to the light source.

-

Simultaneously, expose a control sample wrapped in aluminum foil to the same temperature conditions.

-

Monitor the degradation at various time points by analyzing the samples.

-

Analytical Monitoring

-

High-Performance Liquid Chromatography (HPLC): Use a reverse-phase C18 column with a gradient elution of acetonitrile and water (with a modifier like 0.1% formic acid for better peak shape). Monitor the chromatogram for the appearance of new peaks (degradation products) and a decrease in the area of the parent m-NPD peak. A photodiode array (PDA) detector is useful for obtaining the UV spectra of the degradation products.

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a powerful tool for identifying the molecular weights of the degradation products, which is crucial for elucidating the degradation pathways.

-

UV-Vis Spectroscopy: Record the UV-Vis spectrum of the solution at each time point. Degradation is often accompanied by changes in the absorption spectrum, such as the appearance of new absorption bands at longer wavelengths.

Section 4: Visualizing Degradation and Workflows

Generalized Degradation Pathway of a Diaryl-m-phenylenediamine

Caption: Generalized degradation pathways of m-NPD.

Experimental Workflow for Forced Degradation Study

Caption: Experimental workflow for a forced degradation study.

References

-

Stability Study Protocol. (n.d.). Egyptian Drug Authority. Retrieved from [Link]

-

Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). IVT Network. Retrieved from [Link]

-

Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. Retrieved from [Link]

-

A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific. Retrieved from [Link]

-

Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). ScienceDirect. Retrieved from [Link]

-

Application of a LC-MS/MS method developed for the determination of p-phenylenediamine, N-acetyl-p-phenylenediamine and N,N'-diacetyl-p-phenylenediamine in urine. (n.d.). University of Pretoria. Retrieved from [Link]

-

Troubleshooting Electron Beam Evaporation Processes. (n.d.). Angstrom Engineering. Retrieved from [Link]

-

Forced Degradation – A Review. (n.d.). International Journal of Pharmaceutical Quality Assurance. Retrieved from [Link]

- US Patent for Process for purifying a phenylenediamine. (n.d.). Google Patents.

-

Five Challenges in Thin Film Deposition and How to Solve Them. (n.d.). Xinkang. Retrieved from [Link]

-

Determination and correlation solubility of m-phenylenediamine in (methanol, ethanol, acetonitrile and water) and their binary solvents from 278.15 K to 313.15 K. (n.d.). ResearchGate. Retrieved from [Link]

-

Stability testing of existing active substances and related finished products. (n.d.). European Medicines Agency. Retrieved from [Link]

-

A protocol for testing the stability of biochemical analytes. Technical document. (n.d.). PubMed. Retrieved from [Link]

-

Hydrolysis of p-Phenylenediamine Antioxidants: The Reaction Mechanism, Prediction Model, and Potential Impact on Aquatic Toxicity. (n.d.). ACS Publications. Retrieved from [Link]

-

UV-Vis Spectrum of m-Phenylenediamine. (n.d.). SIELC Technologies. Retrieved from [Link]

-

DNA damage induced by m-phenylenediamine and its derivative in the presence of copper ion. (n.d.). PubMed. Retrieved from [Link]

-

Application of Fered-Fenton process for m-phenylenediamine degradation. (n.d.). PubMed. Retrieved from [Link]

-

Separation of N,N-Dimethyl-p-phenylenediamine on Newcrom R1 HPLC column. (n.d.). HPLC.UV-Visible. Retrieved from [Link]

-

m-, o-, and p-Phenylenediamine. (n.d.). OSHA. Retrieved from [Link]

-

NN-Di-2-Naphthyl-14-Phenylenediamine 98.0%(HPLC). (n.d.). PureSynth. Retrieved from [Link]

-

Synthesis and characterization of Poly(p-phenylenediamine) and its derivatives using aluminium triflate as a co-catalyst. (n.d.). Taylor & Francis Online. Retrieved from [Link]

-

Biodegradation pathways and products of tire-related phenylenediamines and phenylenediamine quinones in solution - a laboratory study. (n.d.). PubMed. Retrieved from [Link]

-

Evaluation of the Thermal Stability of Poly (O–phenylenediamine) (PoPD) by Thermogravimetric Analysis (TGA). (n.d.). ResearchGate. Retrieved from [Link]

-

5 Challenges in Thin Film Manufacturing and How to Overcome Them. (n.d.). Denton Vacuum. Retrieved from [Link]

-

N,N'-Di-2-naphthyl-p-phenylenediamine CAS#: 93-46-9; ChemWhat Code: 50464. (n.d.). ChemWhat. Retrieved from [Link]

- US Patent for Process for purifying a phenylenediamine. (n.d.). Google Patents.

-

Characterization of Physical, Thermal and Spectroscopic Properties of Biofield Energy Treated p-Phenylenediamine and p-Toluidine. (n.d.). Hilaris Publishing. Retrieved from [Link]

-

UV-VIS STUDY ON POLYANILINE DEGRADATION AT DIFFERENT pHs AND THE POTENTIAL APPLICATION FOR ACID-BASE INDICATOR. (n.d.). Rasayan Journal of Chemistry. Retrieved from [Link]

-

Chemical Properties of N,N'-di-2-Naphthyl-p-phenylenediamine (CAS 93-46-9). (n.d.). Cheméo. Retrieved from [Link]

-

STUDY AND CHARACTERIZATION OF THERMALLY STABLE POLYAMIDES SYNTHESIZED FROM HETEROCYCLIC. (n.d.). Journal of Advanced Scientific Research. Retrieved from [Link]

-

Thin Film Deposition Technology. (n.d.). NPTEL. Retrieved from [Link]

-

PROCESS FOR THE PURIFICATION OF PHENYLENEDIAMINES. (n.d.). Patentscope. Retrieved from [Link]

-

P-phenylenediamine antioxidants and their quinone derivatives: A review of their environmental occurrence, accessibility, potential toxicity, and human exposure. (n.d.). PubMed. Retrieved from [Link]

-

Synthesis, Characterization and Nematicidal Activity of Bis-(2-Hydroxy-1- Naphthaldehyde)-O-Phenylenediamineand its Cu 2+ ,Ni 2+ and Zn 2+ Ions. (n.d.). ResearchGate. Retrieved from [Link]

-

Occurrence, transformation pathway and toxicity of p-phenylenediamine antioxidants and their transformation products: A review and toxicity prediction. (n.d.). ResearchGate. Retrieved from [Link]

-

Thermal Stability of Hole Transport Material Organics: Carbazoles and Phenyl Benzidines. (n.d.). Crimson Publishers. Retrieved from [Link]

-

A Novel Spectrophotometric Method for Determination of Percarbonate by Using N, N-Diethyl-P-Phenylenediamine as an Indicator and Its Application in Activated Percarbonate Degradation of Ibuprofen. (n.d.). MDPI. Retrieved from [Link]

-

Structural elucidation of Bisphenol E and S photoinduced by-products by high-resolution electrospray ionisation-mass spectrometry and. (n.d.). IRIS-AperTO. Retrieved from [Link]

-

UV-Vis-Induced Degradation of Phenol over Magnetic Photocatalysts Modified with Pt, Pd, Cu and Au Nanoparticles. (n.d.). MDPI. Retrieved from [Link]

-

UV-VIS Absorption Spectral Studies of N, N ′ - Bis(salicylidene)ethylenediamine (Salen) in Different Solvents. (n.d.). Academia.edu. Retrieved from [Link]

-

LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutalol. (n.d.). ResearchGate. Retrieved from [Link]

Technical Support Center: Adhesion of N,N'-Bis(2-naphthyl)-m-phenylenediamine on Anodes

Welcome to the technical support center for resolving adhesion issues with N,N'-Bis(2-naphthyl)-m-phenylenediamine (m-NPB) on anode surfaces. This guide is designed for researchers, scientists, and professionals in drug development who utilize m-NPB in their experimental setups. Here, we provide in-depth troubleshooting guides and frequently asked questions to address specific challenges you may encounter, ensuring the integrity and performance of your devices.

Troubleshooting Guide: Diagnosing and Resolving m-NPB Adhesion Failures

Poor adhesion of the m-NPB layer to the anode can manifest in various ways, from complete delamination to subtle performance degradation. This guide will walk you through identifying the root cause and implementing effective solutions.

Issue 1: Film Delamination or Peeling

Symptom: The m-NPB film lifts off the anode surface, either partially or completely, during or after deposition.

Potential Causes and Solutions:

-

Contaminated Anode Surface: The most common culprit for poor adhesion is an unclean anode surface. Organic residues, dust particles, or even adsorbed atmospheric contaminants can act as a barrier, preventing intimate contact between the m-NPB and the anode.

-

Solution: Implement a rigorous, multi-step cleaning protocol for your anode substrates, which are typically Indium Tin Oxide (ITO). A standard and effective procedure involves sequential ultrasonic baths in a detergent solution, deionized water, acetone, and isopropanol.[1]

-

-

Surface Energy Mismatch: ITO is a polar, high-surface-energy material, while organic molecules like m-NPB are non-polar and have low surface energy. This mismatch can lead to poor wetting and, consequently, weak adhesion.[2]

-

Solution: Modify the anode surface to make it more compatible with the organic layer. This can be achieved through:

-

Plasma Treatment: Oxygen plasma or UV-ozone treatment can effectively remove organic contaminants and increase the surface energy of ITO by creating hydroxyl groups, which promotes better adhesion.[3]

-

Self-Assembled Monolayers (SAMs): The application of a SAM can act as a "molecular glue" between the ITO and the m-NPB layer.[4][5][6] Silane-based or phosphonic acid-based SAMs are particularly effective in forming strong covalent or coordination bonds with the ITO surface, while presenting a more organic-friendly interface for the m-NPB deposition.[4][7][8]

-

-

Issue 2: Blister or Bubble Formation

Symptom: The appearance of blisters or bubbles in the m-NPB film after deposition or during device operation.

Potential Causes and Solutions:

-

Trapped Solvents or Gases: If using a solution-based deposition method, residual solvent trapped beneath the film can vaporize upon heating, leading to bubble formation. In vacuum deposition, trapped gases from the chamber can cause similar issues.

-

Solution: Optimize your deposition process. For solution-based methods, ensure complete solvent removal through a carefully controlled annealing step. For vacuum deposition, maintain a high vacuum and consider a slower deposition rate to allow for outgassing.

-

-

Thermal Stress: A significant mismatch in the coefficient of thermal expansion between the m-NPB and the anode can induce stress upon temperature changes, leading to buckling and blister formation.[9]

-

Solution: While difficult to alter the material properties, a gradual and controlled cooling process after deposition can help to minimize thermal stress.

-

Frequently Asked Questions (FAQs)

Q1: What is the ideal surface energy for an ITO anode before m-NPB deposition?

A high surface energy is generally desirable for better wetting by organic layers.[2] After cleaning and surface treatment, the goal is to achieve a low water contact angle, typically below 20 degrees, which indicates a high-energy, hydrophilic surface.[6]

Q2: How do I choose the right SAM for my application?

The choice of SAM depends on the desired interfacial properties. For improved adhesion, look for SAMs with functional groups that can form strong bonds with the ITO surface, such as phosphonic acids or silanes.[4][7] The tail group of the SAM should be chemically compatible with m-NPB to promote strong van der Waals interactions.

Q3: Can the deposition rate of m-NPB affect adhesion?

Yes, the deposition rate, particularly in vacuum thermal evaporation, can influence film morphology and stress, which in turn affects adhesion. A slower deposition rate generally leads to a more ordered and less stressed film, which can improve adhesion.

Q4: How can I quantitatively measure the adhesion of my m-NPB film?

Several techniques can be used to assess adhesion, ranging from simple qualitative tests to more complex quantitative methods:

-

Scotch Tape Test (Qualitative): A simple and quick method where a piece of adhesive tape is applied to the film and then peeled off. The amount of film removed indicates the adhesion quality.

-

Nano-Scratch Test (Quantitative): This technique involves scratching the film with a fine tip while progressively increasing the load. The critical load at which the film starts to delaminate provides a quantitative measure of adhesion.

-

Atomic Force Microscopy (AFM) Pull-off Force Measurement (Quantitative): AFM can be used to measure the force required to pull a tip off the film surface, which can be related to the adhesion energy.[9][10][11]

Experimental Protocols